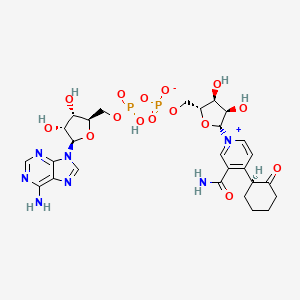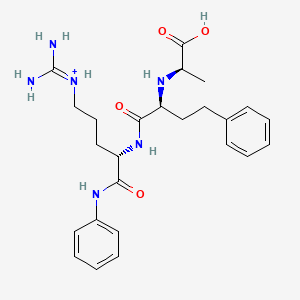![molecular formula C18H23BrN4O7 B10777940 N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroglyasperin C is a naturally occurring isoflavone found in liquorice (Glycyrrhiza species). It is known for its potent antioxidant, neuroprotective, cancer chemopreventive, and anti-inflammatory activities . This compound has garnered significant attention due to its potential therapeutic properties, particularly in the prevention of chronic diseases caused by reactive oxygen species .
Preparation Methods
Industrial Production Methods: Industrial production of Dehydroglyasperin C is primarily achieved through the extraction from liquorice roots. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques to obtain high-purity Dehydroglyasperin C .
Chemical Reactions Analysis
Types of Reactions: Dehydroglyasperin C undergoes various chemical reactions, including:
Oxidation: Dehydroglyasperin C exhibits strong antioxidant activity, which suggests its involvement in redox reactions.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Dehydroglyasperin C can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Dehydroglyasperin C, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Dehydroglyasperin C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving flavonoids and their chemical properties.
Biology: Dehydroglyasperin C is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: The compound has shown potential in the treatment of chronic diseases such as cardiovascular diseases and cancer due to its antioxidant and anti-inflammatory properties
Mechanism of Action
Dehydroglyasperin C exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It induces the expression of phase 2 detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which helps in neutralizing reactive oxygen species.
Anti-inflammatory Activity: The compound inhibits the activation of pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Neuroprotective Activity: Dehydroglyasperin C protects neuronal cells against oxidative stress by inducing heme oxygenase-1 (HO-1) expression through the Nrf2-Keap1 and PI3K/AKT signaling pathways.
Comparison with Similar Compounds
Dehydroglyasperin C is unique among flavonoids due to its potent antioxidant and neuroprotective activities. Similar compounds include:
Glyasperin A: Another isoflavone found in liquorice with similar antioxidant properties.
Licochalcone A: A flavonoid with anti-inflammatory and anticancer activities.
Glabridin: A flavonoid known for its skin-whitening and antioxidant effects.
Dehydroglyasperin C stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various fields.
Properties
Molecular Formula |
C18H23BrN4O7 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2-[4-[2-[[(2S)-2-[3-[(2-bromoacetyl)amino]propanoylamino]-3-hydroxypropanoyl]amino]ethyl]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C18H23BrN4O7/c19-9-15(26)20-8-6-14(25)23-13(10-24)16(27)21-7-5-11-1-3-12(4-2-11)22-17(28)18(29)30/h1-4,13,24H,5-10H2,(H,20,26)(H,21,27)(H,22,28)(H,23,25)(H,29,30)/t13-/m0/s1 |
InChI Key |
IYAWTDCWUJJPHZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)[C@H](CO)NC(=O)CCNC(=O)CBr)NC(=O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(CO)NC(=O)CCNC(=O)CBr)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
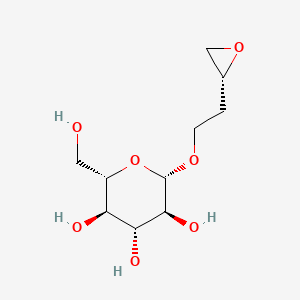



![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
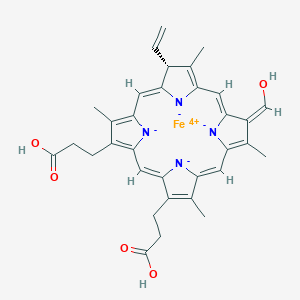
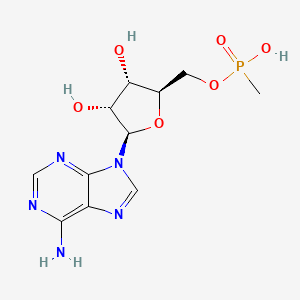

![(2S,6S,7S)-8-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-{3-[(hydroxymethyl)(methyl)amino]-1-methylprop-2-en-1-yl}-7-methoxy-2,6-dimethyl-3-oxooctyl acetate](/img/structure/B10777908.png)

